Ferric sulfate

Fe2O12S3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Fe2O12S3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slowly sol in water; rapidly sol in the presence of a trace of ferrous sulfate; sparingly sol in alc; practically insol in acetone, ethyl acetate.

Insol in sulfuric acid, ammonia

Synonyms

Canonical SMILES

Removing Cyanobacteria and Cyanotoxins

Studies have shown that ferric sulfate effectively removes cyanobacterial cells and their associated toxins from water sources. One study using mesocosms (controlled aquatic ecosystems) demonstrated over 97% removal of intracellular microcystins, a common cyanotoxin, with ferric sulfate treatment []. The study also found that different dosages had minimal impact on the removal efficiency, suggesting less sensitivity to potential dosing fluctuations in real-world applications [].

Phosphorus Removal

Research suggests that ferric sulfate can also play a role in reducing phosphorus levels in water. By promoting the coagulation and settling of particles, it can help remove phosphorus bound to these particles, leading to a reduction in the overall phosphorus concentration in the water column and sediment []. This can be crucial in preventing the growth of cyanobacteria, which often thrive in phosphorus-rich environments.

Ferric Sulfate in Medical Research

Ferric sulfate has also been investigated for its potential applications in various medical fields:

Hemostatic Agent in Dentistry

Ferric sulfate has been a staple in dentistry for over three decades as a local hemostatic agent (used to control bleeding) []. It is commonly used in procedures such as pulpotomy, where damaged pulp tissue is removed to preserve the tooth. While the exact mechanism of action remains under investigation, it is believed to work by inducing the aggregation (clumping) of blood proteins [].

Wound Healing

Research has explored the use of ferric sulfate to control bleeding in bone surgery. However, studies have shown that prolonged application can hinder wound healing and may not offer significant advantages over other techniques [, ]. Further research is needed to determine the optimal use of ferric sulfate in wound healing applications.

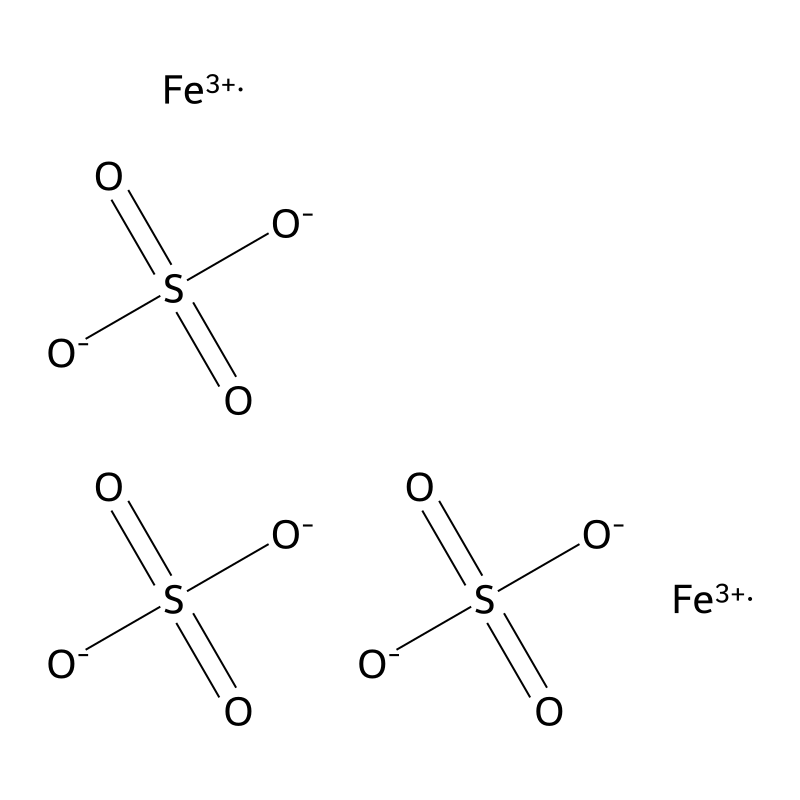

Ferric sulfate, with the chemical formula , is an inorganic compound that exists primarily in various hydrated forms. It is commonly encountered as a yellow or dark brown crystalline solid. Ferric sulfate is soluble in water, forming acidic solutions that contain ferric ions, which are characterized by their paramagnetic properties due to the presence of unpaired electrons in their d-orbitals. This compound is produced on a large scale and finds extensive applications in various industries, notably in water treatment and as a coagulant in industrial processes .

- Ingestion: High doses can cause gastrointestinal irritation and vomiting.

- Eye contact: May cause irritation.

- Skin contact: Prolonged contact can cause dryness or irritation.

This process generates ferric sulfate along with water. Upon heating, ferric sulfate undergoes thermal decomposition, producing ferric oxide and sulfur oxides:

Ferric sulfate also participates in redox reactions, acting as a mild oxidizing agent. For instance, it can oxidize ferrous ions to ferric ions:

The primary synthesis method for ferric sulfate involves the reaction of ferrous sulfate with sulfuric acid and an oxidizing agent such as hydrogen peroxide, chlorine, or nitric acid. The reaction typically occurs under controlled temperature conditions to ensure complete conversion to ferric sulfate. Additionally, ferric sulfate can be obtained from industrial processes that generate iron waste .

Ferric sulfate's unique combination of solubility, acidity, and ability to form complexes with proteins distinguishes it from other iron compounds, making it particularly useful in both industrial and medical applications .

Physical Description

Pellets or Large Crystals, Liquid; Liquid

Greyish-white solid, slightly soluble in water; Very hygroscopic; Commercial product is yellow and contains about 20% water; [Merck Index] Off-white or yellow odorless powder; [MSDSonline]

Yellow odorless solid; Hygroscopic; [Acros Organics MSDS]

Color/Form

Yellow crystals

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

3.097 at 18 °C

Decomposition

Melting Point

480 °C (decomp)

UNII

4YKQ1X5E5Y

Related CAS

15244-10-7 (unspecified hydrate)

35139-28-7 (heptahydrate)

13520-56-4 (nonahydrate)

43059-01-4 (monohydrate)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 344 companies. For more detailed information, please visit ECHA C&L website;

Of the 19 notification(s) provided by 342 of 344 companies with hazard statement code(s):;

H290 (56.73%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (88.01%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (80.99%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (16.08%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (71.93%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (21.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (21.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (11.11%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

The hemostatic efficacy, as well as the cardiovascular effects, of two hemostatic agents currently used during endodontic surgery was examined. The hemostatic agents used were epinephrine pellets (Racellet pellets) or 20% ferric sulfate (Viscostat). Patients were assigned to one of two experimental groups. Blood pressure and pulse rate were recorded pre- and postoperatively and at three additional times during the surgery (root-end resection, root-end preparation, and filling). The adequacy of hemostasis was rated by the surgical operator. Results indicated that there is no significant change in cardiovascular effects when using either of these hemostatic agents. Except in one case where ferric sulfate was the agent, both agents produced surgical hemostasis that allowed for a dry field for root-end filling.

Mechanism of Action

Pictograms

Corrosive;Irritant

Other CAS

Absorption Distribution and Excretion

Pharmacokinetic studies related to the elimination of ferric sulfate have not been performed.

Pharmacokinetic studies related to the volume of distribution of ferric sulfate have not been performed.

Pharmacokinetic studies related to the clearance of ferric sulfate have not been performed.

The bioavailability of ferrous and ferric iron following cecal infusion was compared by assessing the hemoglobin regeneration method in ileally fistulated anemic rats. Rats were fed an iron-deficient diet (8 mg Fe/kg diet) for 14 days after recovery from surgery. The anemic rats were then divided into three groups of 11 rats. Group 1 (control) was fed an iron-adequate diet (45 mg Fe/kg diet) and infused with NaCl solution (150 mM). Group 2 and 3 were fed an iron-deficient diet and infused with ferrous sulfate [Fe(II)] suspension or ferric sulfate [Fe(III)] solution (800 ppm as Fe, pH 6.8) to provide the same amount of iron as that consumed one day before by the control group. NaCl, Fe(II) and Fe(III) were infused through the fistula as two times (1000 hr and 1800 hr) for 14 days. The volume of NaCl infused was about equal to the volume of Fe(II) suspension and Fe(III) solution infused. Hemoglobin regeneration efficiency, hematocrit, plasma iron concentration, transferrin saturation, total iron-binding capacity, iron contents in organs (liver, spleen and kidney), body weight gain and food intake were almost the same among groups.

Metabolism Metabolites

Associated Chemicals

Wikipedia

Iron(III) sulfate

Surugatoxin

Biological Half Life

Methods of Manufacturing

By adding sulfuric acid to ferric hydroxide.

General Manufacturing Information

Miscellaneous Manufacturing

All Other Chemical Product and Preparation Manufacturing

Petroleum Refineries

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Wood Product Manufacturing

Mining (except Oil and Gas) and support activities

Agriculture, Forestry, Fishing and Hunting

Food, beverage, and tobacco product manufacturing

Utilities

Electrical Equipment, Appliance, and Component Manufacturing

Wholesale and Retail Trade

Sulfuric acid, iron(3+) salt (3:2): ACTIVE

A quickly available source of iron. /Iron(III) sulfate, enneahydrate/

Coquimbite /Iron(III) sulfate, enneahydrate/

Analytic Laboratory Methods

Method 4500-Sulfate ion E. Turbidimetric Method for the determination of sulfate ion in water and wastewater. Sulfate ion is precipitated in an acetic acid medium with barium chloride so as to form barium sulfate crystals of uniform size. Light absorbance of barium sulfate suspension is measured by a photometer at 420 nm and the sulfate ion concentration is determined by comparison of the reading with a standard curve. This method is applicable in the range of 1 to 40 mg sulfate ion/l. The minimum detectable concentration is 1 mg sulfate/l. Interferences /include/ suspended matter in large amounts, silica in excess of 500 mg/l and large quantities of organic material. With a turbidimeter, in a single laboratory with a sample having a mean of 7.45 mg sulfate ion/l, a standard deviation of 0.13 mg/l and a coefficient of variation of 1.7% were obtained. Two samples dosed with sulfate gave recoveries of 85 and 91%. /Sulfate/

Method 4500-Sulfate ion F. Automated Methylthymol Blue Method for the determination of sulfate ions in water and wastewater. Barium sulfate is formed by the reaction of the sulfate ion with barium chloride at a low pH. At high pH, excess barium reacts with methylthymol blue to produce a blue chelate. The uncomplexed methylthymol blue is gray. The amount of gray uncomplexed methylthymol blue indicates the concentration of sulfate ion. To remove interferences from cations, an ion-exchange column is used. This method is applicable over a range of 10 to 300 mg sulfate ion/l. In a single laboratory a sample with an average concentration of about 28 mg sulfate/l had a standard deviation of 0.68 mg/l and a coefficient of variation of 2.4%. In two samples with added sulfate, recoveries were 91% and 100%. /Sulfate/

EPA Method 9035. Colorimetric Automated Chloranilate Method applicalbe to ground water, drinking and surface waters, and domestic and industrial wastes containing 10 to 400 mg sulfate/liter. When solid barium chloranilate is added to a solution containing sulfate, barium sulfate is precipitated, releasing the highly colored acid chloranilate. Ions causing interference (calcium, aluminum, and iron) can be removed by passage through an ion exchange column. In a single laboratory, using surface water samples at concentrations of 38, 111, and 294 mg sulfate/l, the standard deviations were + or - 1.0, + or - 2.2, and + or - 0.8, respectively. In a single laboratory, using surface water samples at concentrations of 82 and 295 mg sulfate/l, recoveries were 99% and 102%, respectively. /Sulfate/

EPA Method 9038. Turbidimetric Method, applicable to ground water, drinking and surface waters, and domestic and industrial wastes. Sulfate ion is converted to a barium sulfate suspension under controlled conditions. The resulting turbidity is determined by a nephelometer, filter photometer, or spectrophotometer and compared with a curve prepared from standard sulfate solution. This method is suitable for all concentration ranges of sulfate; however, to obtain reliable readings, use a sample aliquot containing not more than 40 mg/l of sulfate. The minimum detectable limit is approximately 1 mg/l of sulfate. Silica in concentrations over 500 mg/l will interfere. /Sulfate/